1-(Ethylsulfonyl)piperazine

Description

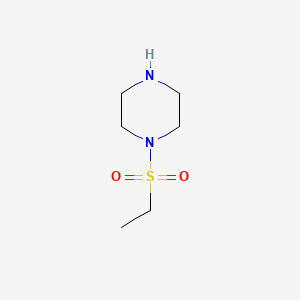

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGAOBOLDXNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978765 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-96-6 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperazine Scaffold and the Role of 1-(Ethylsulfonyl)piperazine

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperazine for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of biologically active compounds.[1][2] Its prevalence stems from its unique combination of properties: the two nitrogen atoms provide sites for substitution to modulate potency and selectivity, while also influencing crucial pharmacokinetic parameters such as solubility and basicity.[2] Piperazine and its derivatives have a rich history in therapeutics, from their early use as anthelmintic agents to their incorporation into modern drugs for a wide range of diseases, including those affecting the central nervous system.[1][3]

This guide focuses on a key derivative, this compound, a versatile building block in drug discovery and development. The introduction of the ethylsulfonyl group to the piperazine core creates an electronic asymmetry that significantly influences the reactivity of the two nitrogen atoms, making it a valuable intermediate for the synthesis of complex molecules with tailored pharmacological profiles.[1] This document will provide a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Chemical and Physical Properties

This compound is a white to pale brown crystalline solid.[4] Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 62937-96-6 | [4][5][6] |

| Molecular Formula | C6H14N2O2S | [4][5] |

| Molecular Weight | 178.25 g/mol | [4][5] |

| Melting Point | 69-72 °C | [5] |

| Boiling Point | 110-112 °C at 0.1 mmHg | [5] |

| Appearance | White to pale brown solid | [4] |

| pKa | 7.78 ± 0.10 (Predicted) | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] |

Synthesis of this compound: A Mechanistic Approach

The most common and straightforward method for the synthesis of this compound is the sulfonylation of piperazine with ethanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[1]

To ensure monosubstitution and prevent the formation of the disubstituted byproduct, it is crucial to control the stoichiometry of the reactants, typically by using an excess of piperazine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

Ethanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve piperazine (2.0 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Ethanesulfonyl Chloride: Dissolve ethanesulfonyl chloride (1.0 equivalent) in dichloromethane and add it to the addition funnel. Add the ethanesulfonyl chloride solution dropwise to the stirred piperazine solution at 0 °C over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The presence of the electron-withdrawing ethylsulfonyl group on one nitrogen atom and the secondary amine on the other creates a significant difference in their nucleophilicity. The nitrogen atom bearing the ethylsulfonyl group is significantly less nucleophilic, while the secondary amine remains available for further functionalization. This differential reactivity is a key feature that makes this compound a valuable synthetic intermediate.

Potential Derivatization Pathways

The secondary amine of this compound can undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl or substituted alkyl groups.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex substituents.

-

Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic moieties.

Caption: Potential derivatization pathways for this compound.

Applications in Drug Discovery and Development

The this compound moiety is a valuable component in the design of new therapeutic agents. Its incorporation into a molecule can favorably modulate its physicochemical and pharmacokinetic properties.[2] For instance, the piperazine ring can enhance aqueous solubility, while the ethylsulfonyl group can influence lipophilicity and metabolic stability.

This scaffold is found in a variety of compounds being investigated for different therapeutic indications, including:

-

Antihistamines and Antipsychotics: The piperazine core is a common feature in these classes of drugs.[4]

-

Factor Xa Inhibitors: Derivatives of 1-arylsulfonyl-3-piperazinone have been explored as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[7]

-

Broad Antimicrobial and Anticancer Activity: The piperazine scaffold is a versatile platform for the development of agents with a wide range of biological activities.[8]

The ability to readily derivatize the secondary amine allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a fundamental process in drug optimization.

Analytical Characterization: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique for the analysis of this compound and its derivatives. Since the piperazine ring itself does not have a strong UV chromophore, derivatization is often employed for trace analysis.[9] However, for purity assessment and reaction monitoring where concentrations are higher, direct detection is often feasible, especially if a derivatized product with a UV-active moiety is being analyzed.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the specific analyte and may be determined through method development. A gradient elution may be necessary for complex mixtures.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C

-

Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 200-220 nm for non-aromatic compounds, or a higher wavelength for derivatives with chromophores).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of this compound.

This method can be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[10]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its differential reactivity make it a versatile platform for the creation of diverse molecular architectures. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and analytical characterization of this compound is essential for its effective utilization in the design and discovery of novel therapeutic agents. The insights and protocols provided in this guide serve as a practical resource for leveraging the potential of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6 [m.chemicalbook.com]

- 6. 62937-96-6|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

1-(Ethylsulfonyl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperazine: Properties, Synthesis, and Analysis

Introduction

In the landscape of modern drug discovery, certain molecular structures repeatedly emerge as cornerstones of successful therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is one such "privileged scaffold".[1][2] Its unique physicochemical and structural properties allow for versatile modifications, making it a critical component in a wide array of pharmaceuticals targeting conditions from cancer to central nervous system disorders.[3][4]

This technical guide focuses on a key derivative, this compound. This compound serves not only as a vital intermediate in the synthesis of more complex molecules but also as a subject of study in its own right.[5] We will provide an in-depth exploration of its core molecular properties, the rationale behind its synthesis, and the validated analytical protocols required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical entity.

Section 1: Core Molecular Profile

This compound, identified by the CAS Number 62937-96-6, is a foundational building block in synthetic and medicinal chemistry.[5] Its molecular structure consists of a piperazine ring where one of the nitrogen atoms is substituted with an ethylsulfonyl group. This substitution significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent nitrogen atom, creating an electronic asymmetry across the ring that is crucial for its function as a synthetic intermediate.[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O₂S | [5][6] |

| Molecular Weight | 178.25 g/mol | [5][6] |

| CAS Number | 62937-96-6 | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-(Ethanesulfonyl)piperazine, 1-(Ethylsulphonyl)piperazine | [5][7] |

| Appearance | White to pale brown solid | [5] |

| Melting Point | 69-72 °C | [6] |

| Boiling Point | 110-112 °C at 0.1 mmHg | [1][6] |

| Predicted pKa | 7.78 ± 0.10 | [5][8] |

| SMILES String | CCS(=O)(=O)N1CCNCC1 | |

| InChI Key | BIYGAOBOLDXNHM-UHFFFAOYSA-N | [5] |

Section 2: The Piperazine Scaffold in Drug Discovery

The piperazine moiety is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable pharmacological properties.[1][2] Its utility stems from a combination of structural and physicochemical characteristics that can be fine-tuned to optimize a drug candidate's performance.

Key Attributes of the Piperazine Scaffold:

-

Dual Functionality: The two nitrogen atoms provide distinct handles for chemical modification, allowing for the precise tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[1]

-

Improved Pharmacokinetics: The piperazine ring often imparts high aqueous solubility to a molecule, which can enhance absorption and distribution in the body.[1]

-

Conformational Rigidity: The core piperazine ring typically adopts a stable chair conformation, which can reduce the entropic penalty of binding to a biological target and improve potency.[1]

-

Modulation of Basicity: The basicity of the nitrogen atoms can be modulated through substitution. As seen with this compound, adding an electron-withdrawing group to one nitrogen decreases its basicity, while the other nitrogen remains available for interaction or further functionalization.

Caption: Influence of substituents on the physicochemical properties of the piperazine ring.

Section 3: Synthesis of this compound

The most common and direct method for synthesizing this compound is through the sulfonylation of piperazine. This reaction is a classic example of nucleophilic substitution.

Causality Behind the Experimental Choice: The secondary amine nitrogen on the piperazine ring is nucleophilic and readily attacks the electrophilic sulfur atom of an ethanesulfonyl chloride molecule. The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfur-nitrogen (S-N) bond. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Using an excess of piperazine can also serve this purpose, though it complicates purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperazine and ethanesulfonyl chloride.

Materials:

-

Piperazine

-

Ethanesulfonyl chloride

-

Triethylamine (or other suitable non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution with stirring.

-

Sulfonylation: Add ethanesulfonyl chloride (1.0 equivalent) dropwise to the cold, stirring solution over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired bis-sulfonylated byproducts.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Rationale: The bicarbonate wash removes any remaining acidic byproduct (HCl), and the brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Section 4: Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and quantity of this compound. Due to the lack of a strong native chromophore, direct analysis by HPLC-UV can be challenging, especially at low concentrations.[9][10] Therefore, methods like Gas Chromatography or HPLC with derivatization are often employed.

Protocol 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale: GC is an excellent technique for volatile and thermally stable compounds like many piperazine derivatives. FID provides robust and sensitive detection for compounds containing carbon atoms. This protocol is adapted from established methods for analyzing substituted piperazines.[9]

Instrumentation & Conditions:

-

GC System: Agilent 7890 or equivalent with FID.

-

Column: DB-17 (or similar mid-polarity column), 30 m x 0.53 mm ID, 1.0 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 2 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 10 minutes.

-

Ramp: Increase at 35 °C/min to 260 °C.

-

Hold at 260 °C for 2 minutes.

-

-

Injection: 1.0 µL, split ratio 1:5.

-

Diluent: Methanol.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in methanol to a known concentration.

-

Analysis: Inject the standards and samples onto the GC system.

-

Quantification: Identify the peak corresponding to this compound by its retention time. Construct a calibration curve from the standard injections and determine the purity of the sample.

Protocol 2: HPLC-UV Analysis via NBD-Cl Derivatization

Rationale: To overcome the poor UV absorbance of the target molecule, a derivatization step is employed to attach a UV-active tag. 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine ring to form a stable, highly chromophoric product, enabling sensitive detection by standard HPLC-UV instrumentation.[10][11]

Procedure:

-

Derivatization Reagent: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

-

Sample/Standard Preparation:

-

Prepare stock solutions of the this compound sample and reference standard in acetonitrile.

-

In a vial, mix 100 µL of the sample/standard solution with 100 µL of a buffer solution (e.g., 0.1 M borate buffer, pH 8.5) and 200 µL of the NBD-Cl reagent solution.

-

-

Reaction: Cap the vial and heat at 60 °C for 30 minutes. Rationale: Heating accelerates the nucleophilic aromatic substitution reaction between the piperazine nitrogen and NBD-Cl.

-

HPLC Analysis: After cooling to room temperature, inject the derivatized solution into the HPLC system.

HPLC Conditions:

-

HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the absorbance maximum of the NBD derivative (typically ~470 nm).

Caption: Workflow for HPLC-UV analysis of this compound via NBD-Cl derivatization.

Section 5: Summary and Future Perspectives

This compound is more than just a chemical intermediate; it is a manifestation of the strategic design principles that underpin modern medicinal chemistry. Its molecular formula (C₆H₁₄N₂O₂S) and molecular weight (178.25 g/mol ) define a compact and versatile scaffold.[5] The presence of both a reactive secondary amine and an electron-withdrawing sulfonyl group provides a unique electronic and steric profile that chemists can exploit for the synthesis of complex drug candidates.

The future for sulfonyl piperazine derivatives remains bright. The ability to modify both the sulfonyl group and the second nitrogen of the piperazine ring provides access to a vast chemical space for the design of novel therapeutics.[1] As our understanding of disease pathways becomes more sophisticated, the targeted design of derivatives built upon scaffolds like this compound is expected to yield next-generation medicines with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6 [m.chemicalbook.com]

- 7. 1-Ethylsulfonyl-piperazine [oakwoodchemical.com]

- 8. 1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6 [m.chemicalbook.com]

- 9. hakon-art.com [hakon-art.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

solubility of 1-(Ethylsulfonyl)piperazine in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Ethylsulfonyl)piperazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of direct quantitative data in public literature, this document synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to offer researchers and drug development professionals a robust framework for understanding and determining its solubility. The guide covers the fundamental physicochemical properties of the molecule, explores the theoretical underpinnings of solubility, details a gold-standard experimental protocol for its determination, and presents qualitative solubility insights derived from synthetic procedures. This work is intended to serve as a practical resource for process chemistry, formulation development, and medicinal chemistry applications.

Introduction: The Critical Role of Solubility

This compound (CAS: 62937-96-6) is a vital building block in the synthesis of a variety of pharmaceutical compounds, including antihistamines and antipsychotics.[1] Its molecular structure, featuring a polar sulfonyl group and a basic piperazine ring, imparts a unique solubility profile that is critical to control throughout the drug development lifecycle.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property that dictates:

-

Process Chemistry: Solvent selection for synthesis, work-up, and purification (e.g., crystallization) is directly dependent on solubility data.[2]

-

Formulation Development: The ability to create effective and stable dosage forms, from oral solutions to parenteral formulations, hinges on understanding the compound's behavior in various excipients and solvent systems.[3]

-

Bioavailability: For a drug to be effective, it must first dissolve. Solubility is often the rate-limiting step for the absorption of orally administered drugs.[3]

This guide provides an in-depth exploration of the factors governing the , offering both theoretical insights and practical, field-proven methodologies for its accurate determination.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound—combining a flexible, basic piperazine moiety with a polar, electron-withdrawing ethylsulfonyl group—creates a molecule with a nuanced polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62937-96-6 | [1][4][5] |

| Molecular Formula | C₆H₁₄N₂O₂S | [1][4] |

| Molecular Weight | 178.25 g/mol | [1][4] |

| Appearance | White to pale brown solid | [1] |

| Melting Point | 69-72 °C | [4][5] |

| pKa (Predicted) | 7.78 ± 0.10 | [1] |

| XLogP3-AA (Calculated) | -0.8 | [1] |

| Topological Polar Surface Area | 57.8 Ų | [1] |

The negative calculated LogP value suggests a degree of hydrophilicity, while the substantial topological polar surface area (TPSA) indicates a strong potential for hydrogen bonding with protic solvents.[1] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to occur spontaneously, ΔGsol must be negative. This is influenced by the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.

A core principle guiding solubility is "like dissolves like."[3] This means:

-

Polar Solutes tend to dissolve in Polar Solvents . This compound, with its significant polarity, is expected to be more soluble in polar solvents like alcohols (e.g., methanol, ethanol) than in nonpolar solvents like alkanes (e.g., hexane).

-

Hydrogen Bonding is a critical factor.[6] Solvents capable of hydrogen bonding (protic solvents) are likely to be effective at solvating the polar functional groups of the molecule, enhancing solubility.

For sulfonamide-containing molecules, predictive models such as the Extended Hildebrand Solubility Approach have been used to estimate solubility in various solvent systems, highlighting the importance of specific solute-solvent interactions that go beyond simple polarity matching.[7]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide guidance, precise, quantitative solubility data must be determined experimentally. The isothermal shake-flask method is the gold-standard technique for measuring equilibrium solubility, ensuring that the solution has reached its maximum saturation point under controlled conditions.[8][9]

Protocol: Isothermal Shake-Flask Method

Causality and Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Each step is critical for accuracy and reproducibility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Sealed glass vials (e.g., 4 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Validated analytical system for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that the final solution is genuinely saturated.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a period of 24 to 48 hours. This extended time is necessary to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.[8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete separation of all undissolved particles, centrifuge the vials at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. This filtration step is critical to remove any remaining micro-particulates that could artificially inflate the measured concentration.[8]

-

Quantification: Dilute the filtered sample as necessary and quantify the concentration of dissolved this compound using a pre-validated analytical method, such as HPLC-UV.[10][11] The solubility is reported in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Solubility Profile in Common Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, by analyzing procedures for the synthesis and purification of piperazine derivatives, a qualitative understanding can be established.[2][9] This information is invaluable for initial solvent screening.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale / Application | Source |

| Polar Protic | Methanol | Soluble / Freely Soluble | Often used as a reaction or dissolution solvent for polar compounds.[12][13] | [12][13] |

| Ethanol | Soluble | Similar to methanol, effective at solvating through hydrogen bonding.[12][13] | [12][13] | |

| Isopropyl Alcohol | Soluble | Has been used as a recrystallization solvent for related piperazine products, implying moderate solubility at elevated temperatures and lower solubility at room temperature. | [2] | |

| Polar Aprotic | Acetonitrile | Likely Soluble | Good solvent for moderately polar organic molecules. | |

| Dimethylformamide (DMF) | Soluble / Freely Soluble | Strong polar solvent often used for compounds with poor solubility elsewhere. | ||

| Dimethyl Sulfoxide (DMSO) | Soluble / Freely Soluble | A powerful and versatile polar aprotic solvent. | [6] | |

| Acetone | Sparingly Soluble | Often used as a washing solvent to remove more soluble impurities, suggesting lower solubility.[9] | [9] | |

| Nonpolar | Toluene | Sparingly Soluble / Insoluble | Mismatch in polarity suggests poor solubility. | |

| Heptane / Hexane | Insoluble | Significant polarity difference makes dissolution unlikely. Used in anti-solvent precipitation. | [13][14] | |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

Note: This table is based on chemical principles and data from structurally related compounds. Experimental verification is required for precise data.

Troubleshooting and Field-Proven Insights

In practice, solubility determination can present challenges. As a senior application scientist, addressing these issues proactively is key to generating reliable data.

Common Issues and Solutions

-

Inconsistent Results: Often caused by failure to reach equilibrium. Solution: Extend the incubation time (e.g., to 72 hours) and re-test to see if solubility values increase.

-

Compound Instability: The compound may degrade in certain solvents over the 48-hour incubation. Solution: Run a parallel stability study using HPLC to check for the appearance of degradation peaks over time.

-

Supersaturation: Occurs if the temperature fluctuates or if a solution is prepared at a high temperature and then cooled. Solution: Adhere strictly to isothermal conditions. Approach equilibrium from both undersaturation (as described in the protocol) and supersaturation (by cooling a heated, saturated solution) to confirm the true equilibrium point.

Troubleshooting Workflow

Caption: Logical workflow for troubleshooting solubility experiments.

Conclusion

While quantitative public data on the solubility of this compound remains limited, a strong, predictive understanding can be achieved by combining knowledge of its physicochemical properties with established theoretical principles. The molecule's polar nature suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise data for process optimization or formulation, the isothermal shake-flask method detailed in this guide provides a reliable and self-validating protocol. Future work should focus on the systematic experimental determination of its solubility in a broad range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and publicly accessible dataset.

References

- 1. Page loading... [guidechem.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. 1-ETHYLSULFONYL-PIPERAZINE CAS#: 62937-96-6 [m.chemicalbook.com]

- 5. 1-ethylsulfonyl-piperazine | CAS#:62937-96-6 | Chemsrc [chemsrc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

discovery and history of sulfonylated piperazine derivatives

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Sulfonylated Piperazine Derivatives

Abstract

The conjugation of a sulfonyl group with a piperazine scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a versatile class of compounds with a profound impact across diverse therapeutic areas. This guide provides a comprehensive exploration of sulfonylated piperazine derivatives, from their historical emergence, exemplified by the landmark discovery of Sildenafil, to their core synthetic strategies and expanding therapeutic applications. We will dissect the nuanced structure-activity relationships that govern their biological effects and delve into their mechanisms of action as phosphodiesterase-5 (PDE5) inhibitors, novel antibacterial agents targeting LpxH, and dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the chemistry, pharmacology, and future potential of this critical pharmacophore.

The Genesis of a Privileged Scaffold: A Historical Perspective

The history of medicinal chemistry is rich with examples of how combining well-established pharmacophores can lead to breakthrough discoveries[1][2]. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in drug design, prized for its ability to improve aqueous solubility and oral bioavailability, and for providing a rigid, predictable linker between different parts of a molecule[3][4]. Similarly, the sulfonamide group, famous since the discovery of prontosil in the 1930s, is a versatile functional group known for its strong hydrogen bonding capabilities and its role as a bioisostere for other functional groups[5].

The deliberate combination of these two moieties into sulfonylated piperazine derivatives created a powerful and adaptable scaffold. While early work on piperazine derivatives focused heavily on CNS disorders[6], the true potential of the sulfonylated variant was spectacularly realized with the discovery of Sildenafil (Viagra) by scientists at Pfizer.

Landmark Case Study: The Discovery of Sildenafil

Initially investigated as a treatment for hypertension and angina, Sildenafil was designed as an inhibitor of phosphodiesterase enzymes[7]. The core structure features a pyrazolopyrimidinone group, designed to mimic the purine ring of the natural substrate, cGMP. The key innovation, however, was the attachment of a 2-ethoxyphenyl group bearing a methylpiperazine sulfonyl moiety[8].

The rationale behind this design was multifaceted:

-

Target Engagement: The sulfonyl group acts as a potent hydrogen bond acceptor, interacting with key residues in the active site of the target enzyme, PDE5[9].

-

Physicochemical Properties: The piperazine ring was introduced to increase the compound's solubility and improve its pharmacokinetic profile. The N-methyl substitution was found to be optimal for potency and selectivity[7][10].

-

Selectivity: The entire sulfonylated piperazine substituent fits snugly into a specific pocket of the PDE5 enzyme, contributing significantly to its selectivity over other PDE isoforms.

The serendipitous discovery of Sildenafil's efficacy in treating erectile dysfunction not only created a blockbuster drug but also firmly established the sulfonylated piperazine scaffold as a "privileged structure" in the lexicon of medicinal chemistry, sparking widespread interest in its application to other therapeutic targets[11].

Core Synthetic Strategies

The synthesis of sulfonylated piperazine derivatives is typically modular and robust, allowing for extensive exploration of structure-activity relationships (SAR). The most common and direct approach involves the coupling of a piperazine derivative with a sulfonyl chloride.

General Synthetic Workflow

The general strategy relies on a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction.

Caption: General workflow for the synthesis of sulfonylated piperazine derivatives.

Experimental Protocol: Synthesis of a Sildenafil Analog

This protocol is adapted from the synthesis of N-substituted piperazine sulfonamides and provides a representative example of the key coupling step[9].

Objective: To synthesize 1-(4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl)-4-methylpiperazine.

Materials:

-

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride

-

N-methylpiperazine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the benzenesulfonyl chloride starting material (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per mmol of sulfonyl chloride).

-

Addition of Amine: To the stirred solution, add N-methylpiperazine (1.1 equivalents) dropwise at room temperature.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the reaction mixture to act as an acid scavenger.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure sulfonylated piperazine product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The modular synthesis allows for systematic modifications to the sulfonylated piperazine scaffold, providing deep insights into the SAR. Using the PDE5 inhibitors as a case study, we can observe how subtle structural changes dramatically influence potency.

Case Study: SAR of Sildenafil Analogs as PDE5 Inhibitors

The core pharmacophore for PDE5 inhibition consists of the pyrazolopyrimidinone ring (mimicking cGMP) and the substituted phenylsulfone moiety. The piperazine ring plays a crucial role in optimizing interactions within a solvent-exposed region of the enzyme's active site[7][10].

| Compound ID | R Group on Piperazine Nitrogen | PDE5 Inhibition (IC50, nM) | Reference |

| Sildenafil | -CH₃ | 3.5 | [7] |

| Analog 6f | -CH₂CH₂OH | 3.2 | [7] |

| Analog 6r | -CH₂-Phenyl | 1.1 | [7] |

| Analog 6u | -CH₂-(4-F-Phenyl) | 1.0 | [7] |

| Analog | -H | >100 | [10] |

| Analog | -COOH | 0.035 | [10] |

Causality and Insights:

-

N-Substitution is Critical: Replacing the N-methyl group of Sildenafil with a simple hydrogen atom leads to a drastic loss of activity, highlighting the importance of this substituent for occupying a specific hydrophobic pocket[10].

-

Hydrophobic and Aromatic Groups are Favorable: Extending the N-substituent with larger aromatic groups, such as in analogs 6r and 6u, enhances potency[7]. This suggests that these groups make additional favorable contacts within the active site.

-

Polar Groups Can Be Tolerated or Beneficial: The introduction of a hydroxyl group (Analog 6f) maintains potency, indicating this region can accommodate some polarity[7]. Remarkably, replacing the methyl with a carboxylic acid group dramatically increases potency, suggesting a strong, favorable interaction with a basic residue in the enzyme active site[10].

Caption: Key pharmacophoric features of Sildenafil-type PDE5 inhibitors.

Mechanism of Action: PDE5 Inhibition

Sildenafil and its analogs function by competitively inhibiting the PDE5 enzyme in the corpus cavernosum[12][13]. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP is the key second messenger that mediates smooth muscle relaxation, leading to vasodilation and increased blood flow. PDE5 rapidly degrades cGMP to terminate the signal. By blocking PDE5, sulfonylated piperazine inhibitors prevent cGMP breakdown, prolonging its effect and enhancing the erectile response[14][15].

Caption: Mechanism of action for Sildenafil as a PDE5 inhibitor.

Expanding Therapeutic Horizons

The success of the sulfonylated piperazine scaffold has spurred its application in numerous other disease areas, demonstrating its remarkable versatility.

Novel Antibiotics: LpxH Inhibition

A critical challenge in modern medicine is the rise of multidrug-resistant Gram-negative bacteria. These bacteria are protected by an outer membrane, a major component of which is lipopolysaccharide (LPS). The biosynthesis of Lipid A, the membrane anchor of LPS, is essential for most Gram-negative bacteria and absent in humans, making it an ideal target for new antibiotics[16][17].

Sulfonylated piperazine derivatives have been identified as potent inhibitors of LpxH, a crucial metalloenzyme in the Lipid A (or Raetz) pathway[18][19]. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce Lipid X and UMP[20]. Inhibition of LpxH not only halts the production of the protective outer membrane but also leads to the accumulation of toxic precursor molecules, resulting in bacterial death[19].

Caption: Inhibition of the Lipid A biosynthesis pathway by LpxH-targeting sulfonylated piperazines.[21][22]

Antidiabetic Agents: DPP-IV Inhibition

In the management of type 2 diabetes, a key strategy is to enhance the effects of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[23]. These hormones are released from the gut after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. However, their action is rapidly terminated by the enzyme dipeptidyl peptidase-IV (DPP-IV)[24][25].

Piperazine sulfonamide derivatives have been developed as effective DPP-IV inhibitors[26]. By blocking the active site of DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their ability to stimulate insulin release and suppress glucagon secretion, which ultimately leads to improved glycemic control[27][28][29].

Caption: Mechanism of action for sulfonylated piperazine DPP-IV inhibitors in diabetes.[30][31]

Conclusion and Future Outlook

From the revolutionary treatment of erectile dysfunction to promising new frontiers in combating antibiotic resistance and managing diabetes, the sulfonylated piperazine scaffold has proven to be one of the most fruitful and versatile frameworks in modern drug discovery. Its synthetic tractability allows for fine-tuning of physicochemical properties and target engagement, enabling medicinal chemists to address a wide array of biological targets. The continued exploration of this privileged structure, aided by advances in computational chemistry and structural biology, is poised to yield the next generation of innovative therapeutics. As we continue to unravel the complexities of disease, the sulfonylated piperazine derivative will undoubtedly remain a vital tool in the arsenal of the drug development professional.

References

- 1. History of Medicinal Chemistry | PPTX [slideshare.net]

- 2. History and Development of Medicinal Chemistry | Pharmaguideline [pharmaguideline.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. snscourseware.org [snscourseware.org]

- 6. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of sildenafil analogues from anacardic acid and their phosphodiesterase-5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. study.com [study.com]

- 13. Sildenafil - Wikipedia [en.wikipedia.org]

- 14. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 15. droracle.ai [droracle.ai]

- 16. q-bio.org [q-bio.org]

- 17. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]

- 18. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]

- 25. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 29. academic.oup.com [academic.oup.com]

- 30. mdpi.com [mdpi.com]

- 31. The role of the Wnt signaling pathway in incretin hormone production and function - PMC [pmc.ncbi.nlm.nih.gov]

understanding the reactivity of the piperazine nitrogens

An In-Depth Technical Guide to the Reactivity of Piperazine Nitrogens for Drug Discovery Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its utility is fundamentally derived from the two nitrogen atoms at the 1 and 4 positions, which impart unique physicochemical properties and provide versatile handles for synthetic modification.[3][4][5] This guide provides an in-depth analysis of the factors governing the reactivity of these nitrogen atoms. We will explore the interplay of electronic properties, pKa values, and conformational dynamics that dictate their nucleophilicity. Furthermore, this guide details key synthetic strategies for achieving selective N-functionalization, including pH control and orthogonal protection schemes, and provides detailed protocols for critical reaction classes such as N-alkylation and N-arylation. This document is intended for researchers, scientists, and drug development professionals seeking to master the chemical nuances of the piperazine scaffold to accelerate the design and synthesis of novel therapeutics.

Introduction: The Privileged Piperazine Scaffold

The six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement is an indispensable tool in drug design.[1] Its incorporation into drug candidates can significantly enhance pharmacological and pharmacokinetic profiles. The nitrogen atoms act as hydrogen bond donors and acceptors, tuning interactions with biological targets while often increasing aqueous solubility and bioavailability.[2][5] The widespread success of piperazine-containing drugs, from the anticancer agent Imatinib to the antipsychotic Ziprasidone, underscores the importance of understanding and controlling the reactivity of this versatile scaffold.[2][3][6] This guide focuses on the core principles that drive the chemical behavior of the two piperazine nitrogens, providing the foundational knowledge required for their strategic manipulation in synthesis.

Chapter 1: Fundamental Physicochemical Properties Governing Reactivity

The differential reactivity of the two nitrogens in a piperazine ring is not arbitrary; it is a direct consequence of their electronic environment, basicity, and the three-dimensional conformation of the ring system.

Electronic Properties & Basicity (pKa)

As a diprotic base, piperazine has two distinct pKa values, which are critical for understanding its behavior in solution. The first protonation occurs at the more basic nitrogen, while the second requires a significantly more acidic environment.

-

pKa1 ≈ 9.73: This corresponds to the equilibrium for the first protonation, representing a typical secondary amine.[7][8][9]

-

pKa2 ≈ 5.33: This lower value is for the second protonation. The presence of a positive charge on the first nitrogen (the piperazinium ion) inductively withdraws electron density from the second nitrogen, making it significantly less basic.[7][8][10]

This >4 pKa unit difference is the key to its differential reactivity. At physiological pH (~7.4), piperazine will exist predominantly in its mono-protonated form.[10] This inherent difference allows for selective reactions by carefully controlling the pH of the reaction medium.

Substitution on one nitrogen atom profoundly alters the basicity of the second. Electron-donating alkyl groups slightly decrease the pKa of the remaining N-H, whereas electron-withdrawing groups, such as acyl or aryl moieties, dramatically reduce its basicity.[10][11]

Table 1: pKa Values of Piperazine and Common Derivatives

| Compound | pKa (Most Basic Nitrogen) | pKa (Least Basic Nitrogen) | Reference(s) |

| Piperazine | 9.73 | 5.33 | [7][8] |

| 1-Methylpiperazine | ~9.2 | - | [11] |

| 1,4-Dimethylpiperazine | ~8.2 | - | [11] |

| 1-Phenylpiperazine | ~7.8 | - | [9] |

| 1-Acetylpiperazine | ~7.6 | - | [11] |

Stereoelectronics & Conformational Analysis

The piperazine ring is not planar. To minimize steric and torsional strain, it predominantly adopts a stable chair conformation, much like cyclohexane.[12][13] This conformation can undergo ring inversion, interconverting between two chair forms through a higher-energy twist-boat intermediate.[14]

In the chair conformation, the lone pairs of electrons on the nitrogen atoms have specific spatial orientations (axial or equatorial), which can influence their accessibility to reagents. N-acylation or the introduction of bulky substituents can raise the energy barrier for ring inversion and may lock the ring into a specific conformation, thereby affecting the reactivity of the remaining nitrogen.[12][14][15]

Chapter 2: Strategies for Selective N-Functionalization

The primary challenge in piperazine chemistry is achieving selective mono-functionalization, as the disubstituted product is often a competing byproduct. Two principal strategies are employed to overcome this.

Strategy 1: pH Control via Salt Formation

A straightforward method for mono-alkylation involves using a piperazine mono-salt, such as piperazine monohydrochloride.[16] In this state, one nitrogen is protonated and non-nucleophilic, leaving the other free to react. This approach avoids the need for protecting groups but can be sensitive to reaction conditions and may not be suitable for all substrates.[17]

Strategy 2: Orthogonal Protection

The most robust and widely used strategy for ensuring selectivity is the use of protecting groups.[16] A protecting group, such as the tert-butoxycarbonyl (Boc) group, is installed on one nitrogen.[18] This group deactivates the nitrogen it is attached to, typically by delocalizing the lone pair of electrons, thus rendering it non-nucleophilic. The second, unprotected nitrogen can then be functionalized with high selectivity.

The key to this strategy is "orthogonality," which means the protecting group can be removed under conditions that do not affect the newly installed functional group or other parts of the molecule. For example, the Boc group is stable to many reaction conditions but is easily cleaved with a strong acid like trifluoroacetic acid (TFA).[18]

Chapter 3: Key Reaction Classes at the Piperazine Nitrogens

With a strategy for selectivity in place, a wide range of transformations can be performed on the piperazine nitrogens.

N-Alkylation

This reaction involves the formation of a C-N bond via a nucleophilic substitution (SN2) mechanism with an alkyl halide or sulfonate.[19]

-

Causality: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct without competing with the piperazine nitrogen.[20] Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used to dissolve the reagents and facilitate the SN2 reaction. Without a protecting group, there is a significant risk of di-alkylation, and even quaternization of the nitrogens to form piperazinium salts.[20]

Protocol 1: Selective Mono-N-Alkylation of N-Boc-Piperazine

-

Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-piperazine (1.0 eq.), the desired alkyl halide (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent: Add anhydrous acetonitrile (ACN) to form a stirrable suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-N'-Boc-piperazine.[18]

N-Acylation

N-acylation forms a stable amide bond and is a common method for linking piperazine to other molecular fragments. The resulting amide significantly reduces the basicity and nucleophilicity of the acylated nitrogen.

-

Causality: The reaction can be performed with highly reactive acyl chlorides or anhydrides, often in the presence of a mild base to neutralize the HCl or carboxylic acid byproduct. Alternatively, for more sensitive substrates, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to activate a carboxylic acid for amidation under milder conditions.[21][22]

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and indispensable reaction in modern drug discovery for forming C(aryl)-N bonds.[23][24][25] It allows for the coupling of a piperazine nitrogen with an aryl halide or triflate.

-

Causality: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The ligand is crucial; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) accelerate the key reductive elimination step, leading to higher yields and broader substrate scope.[25] The choice of base (e.g., NaOt-Bu, K2CO3) is also critical and depends on the specific substrates and catalyst system. The entire process must be conducted under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

Protocol 2: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

-

Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), a suitable base (e.g., NaOt-Bu, 1.4 eq.), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk tube.

-

Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filtration/Extraction: Filter the mixture through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-aryl-N'-Boc-piperazine.[23][26]

Conclusion and Future Outlook

A thorough understanding of the electronic and conformational properties of the piperazine nitrogens is paramount for the rational design of synthetic routes in drug discovery. By leveraging the principles of basicity, stereoelectronics, and strategic reactions like N-alkylation and Buchwald-Hartwig amination, chemists can precisely control the functionalization of this privileged scaffold. While N-functionalization remains the most common modification, recent advances in C-H functionalization are opening new avenues for creating novel, three-dimensional piperazine derivatives that were previously inaccessible.[2][27][28] As synthetic methodologies continue to evolve, the indispensable role of the piperazine ring in the development of future medicines is secure.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. JPH09255666A - Process for producing piperazine amide compound and piperazine amide derivative - Google Patents [patents.google.com]

- 22. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. orbit.dtu.dk [orbit.dtu.dk]

- 24. researchgate.net [researchgate.net]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Ethylsulfonyl)piperazine

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Ethylsulfonyl)piperazine, a key intermediate in pharmaceutical research and development. The protocol details the nucleophilic substitution reaction between piperazine and ethanesulfonyl chloride. Emphasis is placed on methodological rationale, process optimization, safety, and product characterization to ensure reproducibility and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: Significance of this compound

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of therapeutic agents. The incorporation of a sulfonyl group onto the piperazine scaffold modulates its physicochemical properties, such as basicity (pKa), solubility, and metabolic stability. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including inhibitors for various enzymes and ligands for receptors.[1][2][3][4] Its synthesis is a foundational step in the discovery of novel therapeutics. This guide provides a robust and well-validated protocol for its preparation from commercially available starting materials.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution-like reaction at a sulfur center. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. This reaction forms a tetrahedral intermediate which then collapses, displacing the chloride leaving group.

A key challenge in this synthesis is achieving mono-sulfonylation while minimizing the formation of the di-substituted by-product, 1,4-bis(ethylsulfonyl)piperazine. The protocol described herein employs a strategic excess of piperazine. By using piperazine as the limiting reagent's nucleophilic counterpart and also as the acid scavenger for the hydrochloric acid (HCl) by-product, we can favor the formation of the desired mono-substituted product. The protonated piperazine hydrochloride salt that forms is largely unreactive under the reaction conditions.

The reaction is typically performed in a suitable aprotic solvent, such as dichloromethane (DCM), to dissolve the reactants and facilitate the reaction while remaining inert.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| Piperazine | Anhydrous, 99% | Sigma-Aldrich | 110-85-0 | Hygroscopic; store in a desiccator. |

| Ethanesulfonyl chloride | 98% | Sigma-Aldrich | 594-44-5 | Corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Use under a fume hood. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR | 7757-82-6 | For drying the organic phase. |

| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | For precipitation/crystallization. |

| Hydrochloric Acid (HCl) | 1 M solution | Standard Lab Supply | 7647-01-0 | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Standard Lab Supply | 144-55-8 | For work-up. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperazine (8.61 g, 100 mmol, 5 equivalents).

-

Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the piperazine is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the sulfonyl chloride to control the exothermic reaction.

-

Reagent Addition: In a separate flask, dissolve ethanesulfonyl chloride (2.57 g, 20 mmol, 1 equivalent) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel.

-

Reaction: Add the ethanesulfonyl chloride solution dropwise to the stirred piperazine solution over approximately 30 minutes. A white precipitate (piperazine hydrochloride) will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 3-4 hours to ensure completion.

-

Work-up - Acid Wash: Quench the reaction by adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel. The desired product and excess piperazine will move into the aqueous layer as their hydrochloride salts, while any non-basic organic impurities remain in the DCM layer. Discard the organic layer.

-

Work-up - Basification: Cool the acidic aqueous layer in an ice bath and carefully add saturated sodium bicarbonate solution until the pH is approximately 8-9. This deprotonates the piperazine salts, making them soluble in organic solvents.

-

Work-up - Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentration: Remove the solvent using a rotary evaporator to yield a crude solid or oil.

-

Purification: Add cold diethyl ether to the crude product and stir or sonicate. The desired this compound should precipitate as a white solid.[5]

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and Quality Control

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ 3.25-3.15 (m, 4H), 3.00 (q, J = 7.4 Hz, 2H), 2.95-2.85 (m, 4H), 1.90 (s, 1H, NH), 1.35 (t, J = 7.4 Hz, 3H).

-

Mass Spectrometry (ESI+): m/z calculated for C₆H₁₅N₂O₂S [M+H]⁺: 179.08; found: 179.1.

-

Purity (HPLC): ≥97% is expected.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time to 6-8 hours or allow it to stir overnight at room temperature. |

| Loss of product during work-up. | Ensure the aqueous layer is thoroughly extracted with DCM (at least 3 times). | |

| Di-substituted By-product | Ratio of reactants is incorrect. | Ensure a sufficient excess of piperazine (at least 4-5 equivalents) is used. |

| Addition of sulfonyl chloride was too fast. | Add the ethanesulfonyl chloride solution slowly and maintain the temperature at 0 °C during addition. | |

| Oily Product | Residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, consider purification by column chromatography (Silica gel, DCM/Methanol gradient). |

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Piperazine: Corrosive and can cause skin burns and eye damage. Handle with care.

-

Ethanesulfonyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. It is moisture-sensitive and should be handled under an inert atmosphere.[8]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Dispose of all chemical waste according to institutional and local regulations.[9]

References

- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(Ethanesulfonyl)piperazine 97 62937-96-6 [sigmaaldrich.com]

- 6. 1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6 [m.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Ethylsulfonyl)piperazine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the (Ethylsulfonyl)piperazine Moiety in Medicinal Chemistry

The piperazine scaffold is a cornerstone in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties make it a privileged structure. The incorporation of an ethylsulfonyl group onto the piperazine nitrogen, yielding 1-(ethylsulfonyl)piperazine, introduces a potent hydrogen bond acceptor and modulates the basicity of the distal nitrogen, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of drug candidates.[3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to couple this compound with a variety of aryl and heteroaryl halides and triflates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves:

-